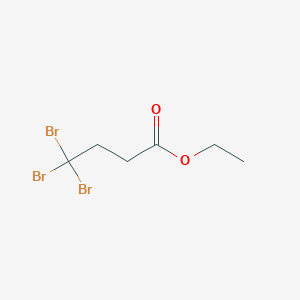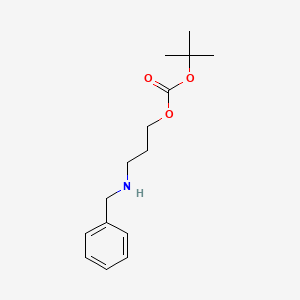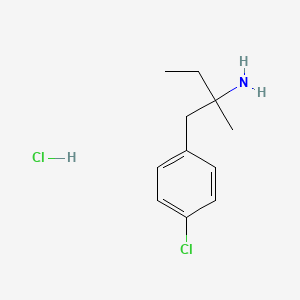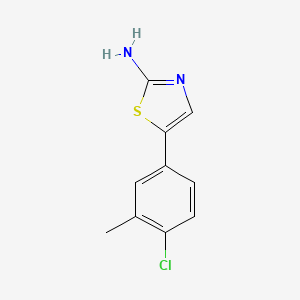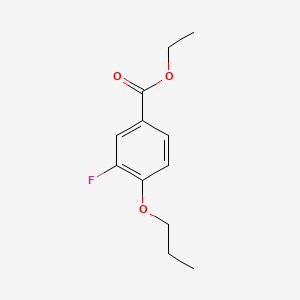![molecular formula C17H14N6O4 B14021025 5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53307-00-9](/img/structure/B14021025.png)
5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” typically involves the following steps:
Diazotization: The starting material, 4-methyl-3-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Reduction of Nitro Group: 5-methyl-4-(4-methyl-3-amino-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
Reduction of Azo Group: 5-methyl-4-(4-methyl-3-nitro-phenyl)hydrazo-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
科学的研究の応用
Chemistry
Dye Synthesis: Azo compounds are widely used as dyes due to their vivid colors and stability.
Analytical Chemistry: These compounds can be used as indicators in various titration methods.
Biology
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Medicine
Pharmaceuticals: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Textile Industry: Azo dyes are extensively used in the textile industry for coloring fabrics.
Plastics and Polymers: These compounds can be used as colorants in plastics and polymer materials.
作用機序
The mechanism of action of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” depends on its specific application. For example, as a dye, it interacts with the substrate through physical adsorption or chemical bonding. In biological systems, it may exert effects through interactions with cellular components, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 4-(4-nitrophenyl)azo-2,6-dimethylphenol
- 4-(4-methylphenyl)azo-2,6-dimethylphenol
- 4-(4-chlorophenyl)azo-2,6-dimethylphenol
Uniqueness
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is unique due to the presence of both a nitro group and a pyridine-4-carbonyl group, which can impart distinct chemical and physical properties
特性
CAS番号 |
53307-00-9 |
|---|---|
分子式 |
C17H14N6O4 |
分子量 |
366.3 g/mol |
IUPAC名 |
5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N6O4/c1-10-3-4-13(9-14(10)23(26)27)19-20-15-11(2)21-22(17(15)25)16(24)12-5-7-18-8-6-12/h3-9,15H,1-2H3 |
InChIキー |
JQGZXEGDSVWTQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)

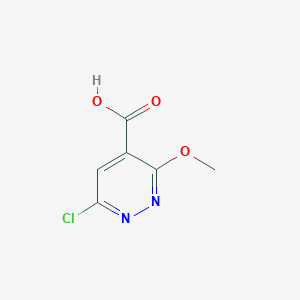
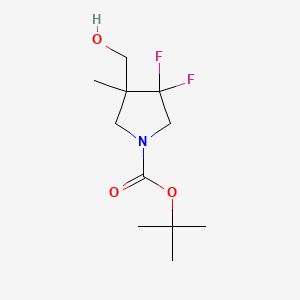
![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
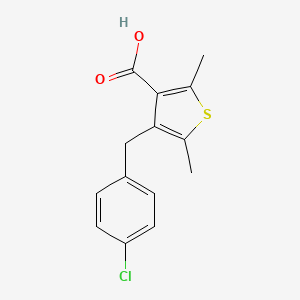
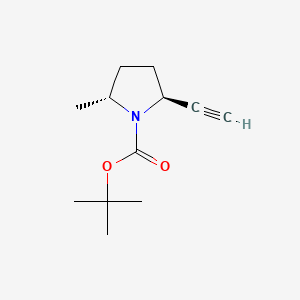
![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
